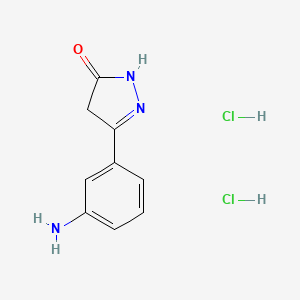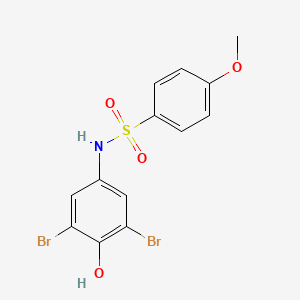
1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) and has since been used extensively in scientific research.
Mecanismo De Acción
1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 acts as a selective antagonist at the beta-2 adrenergic receptor. This means that it blocks the action of beta-2 agonists, which are molecules that activate the receptor. By blocking the beta-2 receptor, 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 can inhibit various physiological processes that are regulated by this receptor.
Biochemical and physiological effects:
The beta-2 adrenergic receptor is involved in a wide range of physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By blocking this receptor, 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 can inhibit these processes and produce a range of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 has several advantages for use in lab experiments. It is a highly selective beta-2 antagonist, meaning that it can be used to specifically target this receptor without affecting other receptors in the body. However, one limitation of 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 is that it has a relatively short half-life, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research involving 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551. One area of interest is the development of new beta-2 antagonists with longer half-lives and improved selectivity. Another area of interest is the study of the beta-2 receptor in various disease states, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 could be used in combination with other drugs to investigate potential synergistic effects.
Métodos De Síntesis
The synthesis of 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 involves several steps, starting with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with cyclohexylamine to form the final product, 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride.
Aplicaciones Científicas De Investigación
1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been used extensively in scientific research, particularly in the field of pharmacology. It is commonly used as a tool to study the beta-2 adrenergic receptor and its role in various physiological processes.
Propiedades
IUPAC Name |
1-(cyclohexylamino)-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-19-15-9-5-6-10-16(15)20-12-14(18)11-17-13-7-3-2-4-8-13;/h5-6,9-10,13-14,17-18H,2-4,7-8,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUKTNRLHDDMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CNC2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)

![2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B6011626.png)
![2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6011629.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B6011640.png)
![N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6011656.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6011662.png)
![7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6011670.png)

![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6011705.png)
![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)
![3-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6011716.png)